- Dibenzo[b,d]furan derivatives as protein tyrosine phosphatase 1B inhibitors, India, , ,
Cas no 96706-46-6 (Dibenzob,dfuran-4-carbaldehyde)
96706-46-6 structure
Product Name:Dibenzob,dfuran-4-carbaldehyde
CAS番号:96706-46-6
MF:C13H8O2
メガワット:196.20142364502
MDL:MFCD03306027
CID:810370
PubChem ID:253661242
Update Time:2024-10-25
Dibenzob,dfuran-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- Dibenzo[b,d]furan-4-carbaldehyde
- 4-Dibenzofurancarboxaldehyde
- dibenzofuran-4-carbaldehyde
- Dibenzofuran-4-carboxaldehyde
- dibenzo[b,d]furan-4-carbaldehyde(SALTDATA: FREE)
- dibenzo[b,d]furan-4-carboxaldehyde
- Dibenzofuran-4-carbaldehyd
- ARONIS002356
- Dibenzofuran-?4-?carboxaldehyde
- GQYTWBPRZFRASB-UHFFFAOYSA-N
- 4533AF
- STK066355
- VZ31741
- ST035628
- AK106667
- BB0279521
- AB0157989
- D4771
- AN-
- ALBB-015093
- CS-0135976
- DB-027686
- 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-6-carbaldehyde
- DTXCID80164891
- Dibenzofuran-4-carboxaldehyde, 97%
- DTXSID20242400
- SCHEMBL787917
- AS-40184
- EN300-7404283
- 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaene-6-carbaldehyde
- DIBENZOFURAN-4-CARBOXALDEHYDE 97
- 96706-46-6
- AN-329/41529423
- Z57206131
- MFCD03306027
- 8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE-6-CARBALDEHYDE
- AKOS000492164
- Dibenzob,dfuran-4-carbaldehyde
-
- MDL: MFCD03306027
- インチ: 1S/C13H8O2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-8H
- InChIKey: GQYTWBPRZFRASB-UHFFFAOYSA-N
- ほほえんだ: O=CC1C2OC3C(C=2C=CC=1)=CC=CC=3
計算された属性
- せいみつぶんしりょう: 196.05200
- どういたいしつりょう: 196.052
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 30.2
じっけんとくせい
- 密度みつど: 1.289±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 95.0 to 99.0 deg-C
- ふってん: 360.5°Cat760mmHg
- フラッシュポイント: 170.2°C
- 屈折率: 1.734
- ようかいど: Insuluble (2.4E-4 g/L) (25 ºC),
- PSA: 30.21000
- LogP: 3.39850
- じょうきあつ: 0.0±0.8 mmHg at 25°C
Dibenzob,dfuran-4-carbaldehyde セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22; S24/25
- 危険レベル:IRRITANT
- ちょぞうじょうけん:4°C貯蔵…,−4℃貯蔵…より良い
Dibenzob,dfuran-4-carbaldehyde 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関コード:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Dibenzob,dfuran-4-carbaldehyde 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09619-1g |
Dibenzob,dfuran-4-carbaldehyde |
96706-46-6 | 97% | 1g |
970.00 | 2021-06-01 | |
| Alichem | A019093683-5g |
Dibenzo[b,d]furan-4-carbaldehyde |
96706-46-6 | 95% | 5g |
$156.20 | 2023-08-31 | |
| Alichem | A019093683-25g |
Dibenzo[b,d]furan-4-carbaldehyde |
96706-46-6 | 95% | 25g |
$452.62 | 2023-08-31 | |
| Alichem | A019093683-100g |
Dibenzo[b,d]furan-4-carbaldehyde |
96706-46-6 | 95% | 100g |
$559.29 | 2023-08-31 | |
| TRC | B426198-10mg |
Dibenzo[b,d]furan-4-carbaldehyde |
96706-46-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B426198-50mg |
Dibenzo[b,d]furan-4-carbaldehyde |
96706-46-6 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B426198-100mg |
Dibenzo[b,d]furan-4-carbaldehyde |
96706-46-6 | 100mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D870983-200mg |
Dibenzofuran-4-carboxaldehyde |
96706-46-6 | 98% | 200mg |
284.40 | 2021-05-17 | |
| Apollo Scientific | OR928449-5g |
Dibenzofuran-4-carbaldehyde |
96706-46-6 | 98% | 5g |
£65.00 | 2025-02-21 | |
| Apollo Scientific | OR928449-25g |
Dibenzofuran-4-carbaldehyde |
96706-46-6 | 98% | 25g |
£320.00 | 2025-02-21 |
Dibenzob,dfuran-4-carbaldehyde 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 30 min, -40 °C
1.2 -40 °C; 2 h, -40 °C → rt; 6 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; acidified, rt
1.2 -40 °C; 2 h, -40 °C → rt; 6 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; acidified, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -40 °C; 30 min, -40 °C
1.2 2 h, -40 °C → 28 °C; 6 h, 28 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 2 h, -40 °C → 28 °C; 6 h, 28 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
リファレンス
- Synthesis and evaluation of some novel dibenzo[b,d]furan carboxylic acids as potential anti-diabetic agents, European Journal of Medicinal Chemistry, 2010, 45(9), 3709-3718
合成方法 3
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 1,2,3,4-Tetrahydroquinoline Solvents: Acetonitrile ; 24 - 36 h, rt
リファレンス
- Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid, Angewandte Chemie, 2017, 56(28), 8201-8205
合成方法 4
はんのうじょうけん
リファレンス
- Conformationally restricted diamines as spacers for parallel β-sheet formation, Tetrahedron, 1997, 53(51), 17425-17440
合成方法 5
はんのうじょうけん
リファレンス
- 4-Heterotricyclic substituted 1,4-dihydropyridines with a potent selective bradycardic effect, Arzneimittel-Forschung, 1991, 41(7), 705-9
合成方法 6
はんのうじょうけん
1.1 Reagents: sec-Butyllithium
1.2 -
1.2 -
リファレンス
- Dibenzofuran, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, , 1-3
合成方法 7
はんのうじょうけん
1.1 Reagents: Potassium carbonate , Potassium ferricyanide Catalysts: Dipotassium osmate Solvents: Acetonitrile , Water ; rt → 60 °C; 4 h, 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
リファレンス
- An expedient osmium(VI)/K3Fe(CN)6-mediated selective oxidation of benzylic, allylic and propargylic alcohols, RSC Advances, 2014, 4(76), 40561-40568
合成方法 8
はんのうじょうけん
1.1 Reagents: Potassium methoxide , Hexamethyldisilane Catalysts: Magnesium triflate Solvents: Dimethylformamide ; rt; 4 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
リファレンス
- Potassium methoxide/disilane-mediated formylation of aryl iodides with DMF at room temperature, Organic Chemistry Frontiers, 2020, 7(24), 4074-4079
合成方法 9
はんのうじょうけん
1.1 Reagents: Butyllithium ; -78 °C
リファレンス
- Insights into the Morita-Baylis-Hillman reaction of isomeric dibenzofuran carbaldehydes: a theoretical and mass spectral study, RSC Advances, 2015, 5(120), 99133-99142
合成方法 10
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Heptane ; 0 °C; 30 min, -78 °C
1.2 -78 °C; -78 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 -78 °C; -78 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
リファレンス
- Preparation of aromatic heterocyclic compounds, organic semiconductor materials, films, and semiconductor devices, Japan, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Heptane ; 0 °C; 30 min, -78 °C
1.2 -78 °C; -78 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 -78 °C; -78 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
リファレンス
- Aromatic heterocyclic compound, manufacturing method thereof, organic semiconductor material, and organic semiconductor device, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: sec-Butyllithium Solvents: Diethyl ether , Hexane ; -65 °C; 30 min, rt; 1 h, rt
1.2 rt → -65 °C; -65 °C; -65 °C → rt; 2 h, rt
1.2 rt → -65 °C; -65 °C; -65 °C → rt; 2 h, rt
リファレンス
- Aromatic amine derivative for organic electroluminescent device, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 5 °C; 1 h, 5 °C
1.2 20 min, rt
1.3 Reagents: Sodium chloride Solvents: Water ; rt
1.2 20 min, rt
1.3 Reagents: Sodium chloride Solvents: Water ; rt
リファレンス
- Preparation of dibenzofuranylmethyl and benzodioxinylmethyl thioacetamides as well as analogs for use in the treatment of sleep disorders and related diseases, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
リファレンス
- Preparation of dibenzofuranylmethyl and benzodioxinylmethyl thioacetamides as well as analogs for use in the treatment of sleep disorders and related diseases, European Patent Organization, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: sec-Butyllithium Solvents: Diethyl ether , Hexane , Cyclohexane
1.2 Reagents: sec-Butyllithium
1.3 -
1.2 Reagents: sec-Butyllithium
1.3 -
リファレンス
- One-pot synthesis of dissymmetrical 4,6-disubstituted dibenzofurans, Tetrahedron Letters, 1995, 36(42), 7657-60
Dibenzob,dfuran-4-carbaldehyde Raw materials
Dibenzob,dfuran-4-carbaldehyde Preparation Products
Dibenzob,dfuran-4-carbaldehyde サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:96706-46-6)Dibenzob,dfuran-4-carbaldehyde
注文番号:A858678
在庫ステータス:in Stock
はかる:25g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 08:13
価格 ($):158.0
Email:sales@amadischem.com
Dibenzob,dfuran-4-carbaldehyde 関連文献
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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推奨される供給者
Amadis Chemical Company Limited
(CAS:96706-46-6)Dibenzob,dfuran-4-carbaldehyde
清らかである:99%
はかる:25g
価格 ($):158.0